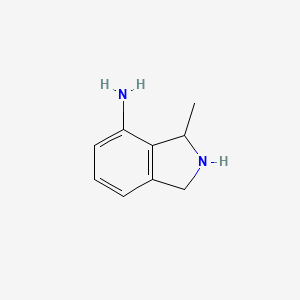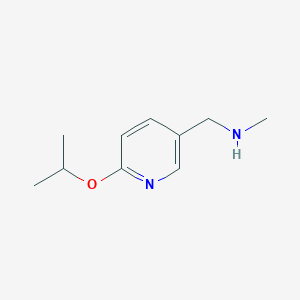![molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4](/img/structure/B11924480.png)
3H-Pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazolo[3,4-d]pyrimidine: is an organic compound belonging to the class of pyrazolopyrimidines. These compounds consist of a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have gained significant attention due to their versatile pharmacological properties, including anti-proliferative and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-d]pyrimidine typically involves the formation of pyrazol-3-one substrates, which are then cyclized to form the pyrazolopyrimidine core. One common method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolopyrimidine oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines with potential pharmacological activities .
Scientific Research Applications
3H-Pyrazolo[3,4-d]pyrimidine has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce apoptosis and halt the proliferation of cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 3H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features and its ability to inhibit CDKs effectively. Compared to similar compounds, it has shown superior cytotoxic activities against various cancer cell lines . The presence of different substituents on the pyrazolopyrimidine ring can significantly influence its biological activity and specificity .
Properties
CAS No. |
271-79-4 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
3H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2 |
InChI Key |
ZKLZWYYOUIMSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


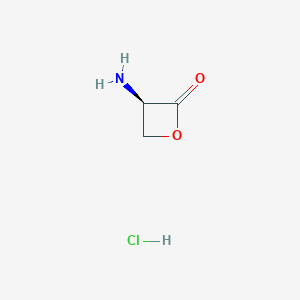

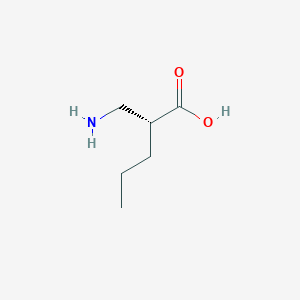

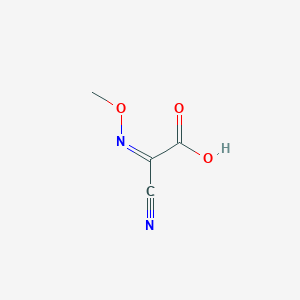
![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)


